

Triphenylgallium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gallium, triphenyl-*

Cat. No.: *B094506*

[Get Quote](#)

CAS Number: 1088-02-4 Molecular Formula: $C_{18}H_{15}Ga$

This technical guide provides an in-depth overview of triphenylgallium, a significant organometallic compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Core Properties and Data

Triphenylgallium is a white, crystalline solid that is sensitive to air and moisture. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	1088-02-4	
Molecular Formula	$C_{18}H_{15}Ga$	
Molecular Weight	301.03 g/mol	
Melting Point	165-167 °C	
Boiling Point	Decomposes before boiling	
Solubility	Soluble in aromatic hydrocarbons and ethers	
Crystal Structure	Orthorhombic, space group Pbcn	[1] [2]

Synthesis of Triphenylgallium

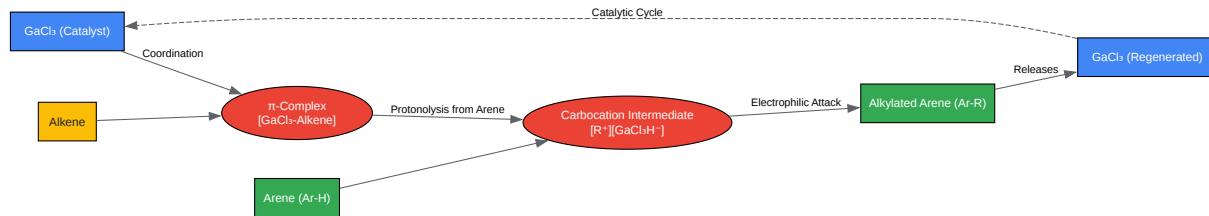
The synthesis of triphenylgallium typically involves the reaction of a gallium trihalide with a phenylating agent. A common and effective method is the Grignard reaction, where gallium trichloride is treated with phenylmagnesium bromide.

Experimental Protocol: Grignard Reaction

Materials:

- Gallium(III) chloride ($GaCl_3$)
- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- Anhydrous toluene
- Standard Schlenk line and glassware

Procedure:

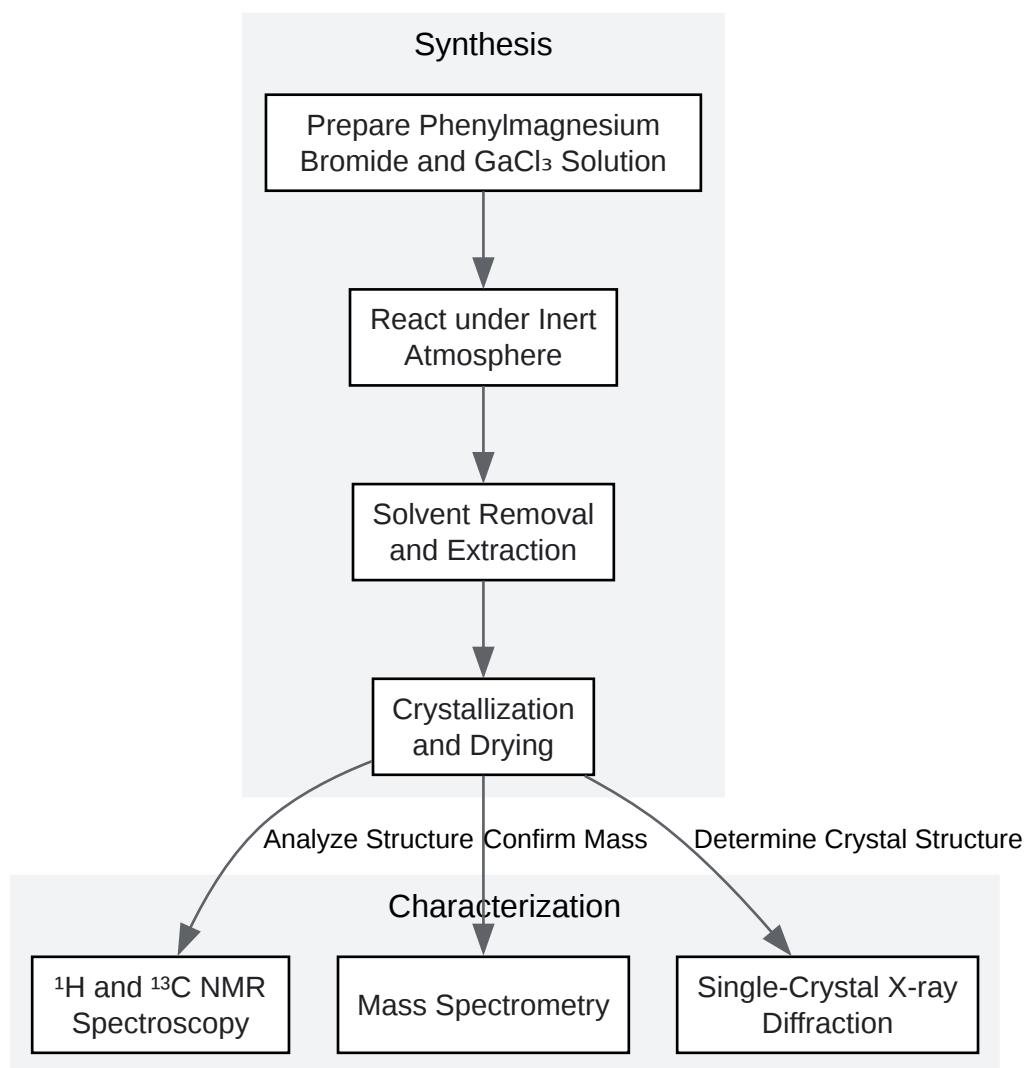

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction mixture is gently refluxed until most of the magnesium has reacted.
- Reaction with Gallium Trichloride: A solution of gallium(III) chloride in anhydrous diethyl ether is prepared in a separate Schlenk flask. This solution is then added slowly to the cooled Grignard reagent under a nitrogen atmosphere with vigorous stirring.
- Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The resulting solid is extracted with warm anhydrous toluene.
- Purification: The toluene extract is filtered to remove magnesium salts. The filtrate is then concentrated and cooled to induce crystallization of triphenylgallium. The crystals are collected by filtration, washed with a small amount of cold pentane, and dried under vacuum.

Applications in Catalysis

While triphenylgallium itself is a precursor, gallium(III) compounds, in general, are effective Lewis acids and find applications in catalyzing various organic transformations. A prominent example is their use in Friedel-Crafts reactions and cycloisomerizations.

Catalytic Cycle of Gallium-Catalyzed Friedel-Crafts Alkylation

The following diagram illustrates a generalized catalytic cycle for the gallium(III)-catalyzed Friedel-Crafts alkylation of an aromatic compound.



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for Gallium(III)-catalyzed Friedel-Crafts alkylation.

Experimental Workflow: Synthesis and Characterization

The synthesis and subsequent characterization of triphenylgallium follow a standard laboratory workflow for air-sensitive compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of triphenylgallium.

Safety and Handling

Triphenylgallium is a reactive compound and should be handled with care in a controlled laboratory environment.

- Air and Moisture Sensitivity: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

- **Toxicity:** While specific toxicity data for triphenylgallium is limited, organometallic compounds should be handled as potentially toxic. Avoid inhalation, ingestion, and skin contact.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfachemic.com [alfachemic.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Triphenylgallium: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094506#triphenylgallium-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com